(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Chiral Resolution Enantioselective Synthesis Antipsychotic Intermediates

(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2135331-28-9) is a chiral 1-substituted-2-aminomethylpyrrolidine derivative incorporating a 4-propiophenone moiety. This compound belongs to a class of enantiomerically pure building blocks widely employed as intermediates in the synthesis of antipsychotic and antiemetic agents of the substituted benzamide type, including sulpiride and amisulpride.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B13055939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC=C(C=C1)N2CCCC2CN
InChIInChI=1S/C14H20N2O/c1-2-14(17)11-5-7-12(8-6-11)16-9-3-4-13(16)10-15/h5-8,13H,2-4,9-10,15H2,1H3/t13-/m1/s1
InChIKeyFIVXMHHTGWBALE-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one: A Chiral Aryl Ketone Building Block for Pharmaceutical R&D


(R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one (CAS 2135331-28-9) is a chiral 1-substituted-2-aminomethylpyrrolidine derivative incorporating a 4-propiophenone moiety. This compound belongs to a class of enantiomerically pure building blocks widely employed as intermediates in the synthesis of antipsychotic and antiemetic agents of the substituted benzamide type, including sulpiride and amisulpride [1]. It is characterized by a single (R)-configured stereocenter on the pyrrolidine ring, with a molecular formula of C14H20N2O and a molecular weight of 232.32 g/mol . The compound exhibits a calculated topological polar surface area (TPSA) of 46.33 Ų and a logP of 2.21, indicating moderate lipophilicity .

Procurement Risks of Substituting (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one with Achiral or Racemic Analogs


Generic substitution of this specific (R)-enantiomer with its (S)-enantiomer, racemic mixture, or achiral analogs (e.g., α-PPP, CAS 19134-50-0) is not scientifically valid for stereospecific synthetic routes. The (R)-configuration at the 2-position of the pyrrolidine ring is critical for generating the correct stereochemistry in downstream drug candidates; the (S)-enantiomer yields the opposite enantiomer of the final drug, which can have profoundly different pharmacological profiles, as established for levosulpiride versus racemic sulpiride [1]. Furthermore, the aminomethyl group provides a reactive handle for amide bond formation, absent in simpler pyrrolidinopropiophenones like α-PPP (C13H17NO, MW 203.28), making them non-interchangeable as synthetic intermediates [2].

Head-to-Head Technical Evidence for (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one Against Closest Chemical Analogs


Enantiomeric Purity: Exclusive Commercial Availability of the (R)-Configuration for Stereocontrolled Synthesis

The target compound is exclusively available as the (R)-enantiomer (CAS 2135331-28-9), whereas the (S)-enantiomer (CAS not assigned) is not listed by any major supplier . The racemic mixture (R/S) is also absent from commercial catalogs. This single-enantiomer availability is crucial for the stereoconservative synthesis of (R)-configured pharmaceuticals such as R-amisulpride, where the use of the (S)-enantiomer would produce the opposite and potentially inactive stereoisomer [1].

Chiral Resolution Enantioselective Synthesis Antipsychotic Intermediates

Computational Physicochemical Profile: TPSA and LogP Differentiation from α-PPP

The target compound has a calculated TPSA of 46.33 Ų and LogP of 2.21, based on vendor-provided computational chemistry data . In contrast, the structurally simpler stimulant analog α-PPP (C13H17NO, lacking the aminomethyl group) exhibits a TPSA of approximately 38.77 Ų and a slightly lower cLogP of 2.08, based on RDKit calculations from the Probes & Drugs portal [1]. The higher TPSA of the target compound arises from the additional primary amine, conferring greater hydrogen-bonding capacity (3 H-acceptors, 1 H-donor vs. 2 H-acceptors, 0 H-donors for α-PPP), which may affect membrane permeability and formulation characteristics differently.

ADME Prediction Lipophilicity Polar Surface Area

Safety Classification: Standardized GHS Hazard Profile Enables Controlled Handling

The target compound is classified under GHS07 with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This safety profile is documented and standardized, enabling compliance with institutional safety protocols. In contrast, α-PPP is a scheduled stimulant in multiple jurisdictions and is subject to controlled substance regulations, significantly complicating procurement, storage, and usage for legitimate research [1].

Chemical Safety GHS Classification Risk Assessment

Molecular Complexity: The Aminomethyl Handle Enables Downstream Conjugation Absent in Non-Aminated Analogs

The target compound contains a primary aminomethyl group (–CH2NH2) at the pyrrolidine 2-position, providing a reactive nucleophilic handle for amide bond formation with activated carboxylic acids, a key step in the synthesis of substituted benzamide drugs [1]. The non-aminated analog, 1-(4-(pyrrolidin-1-yl)phenyl)propan-1-one (theoretical structure, no CAS assigned), would lack this reactive center, rendering it unsuitable for the same synthetic transformations. α-PPP similarly lacks any aminomethyl group, precluding its use as a direct intermediate for benzamide-type pharmaceuticals [2].

Synthetic Intermediate Functional Group Reactivity Amide Bond Formation

Vendor-Documented Purity Range: Verifiable Analytical Specifications for Procurement Decisions

Across three independent vendors, the target compound is offered at documented purities of 95% (Bidepharm) to ≥98% (Chemscene, Leyan), with batch-specific QC reports including NMR, HPLC, and GC data available upon request . The (S)-enantiomer and racemic mixture, by comparison, are not commercially available, providing no benchmark purity data. α-PPP is available from multiple vendors, but purity specifications are less consistently documented and are often tied to forensic rather than pharmaceutical-grade applications .

Quality Control Analytical Chemistry Batch-to-Batch Consistency

Recommended Application Scenarios for (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one Based on Technical Evidence


Stereocontrolled Synthesis of (R)-Configured Substituted Benzamide Pharmaceuticals (e.g., R-Amisulpride)

This compound serves as a direct chiral intermediate for the synthesis of (R)-amisulpride and related antipsychotic agents. The free aminomethyl group undergoes amidation with 5-(aminosulfonyl)-2-methoxybenzoyl chloride to yield the final drug product with retention of the (R)-configuration [1]. The exclusive availability of the (R)-enantiomer ensures no contamination with the (S)-form, which would produce the pharmacologically distinct (S)-drug enantiomer.

Chiral Probe for Asymmetric Catalysis and Organocatalysis Research

The (R)-2-aminomethylpyrrolidine motif is a recognized scaffold for organocatalysts in asymmetric transformations, including α-fluorination of aldehydes and asymmetric aldol reactions . The 4-propiophenone substituent introduces an additional aromatic conjugation system that may modulate catalyst activity or enable catalyst recovery via precipitation, distinguishing it from simpler 2-aminomethylpyrrolidine scaffolds.

Medicinal Chemistry Structure-Activity Relationship (SAR) Library Synthesis

The compound can be employed as a diversity input for parallel synthesis of pyrrolidine-containing compound libraries. The combination of a reactive aminomethyl handle, a defined chiral center, and a ketone moiety enables three distinct points of chemical diversification—amide formation, reductive amination of the ketone, and functionalization of the aromatic ring—facilitating rapid SAR exploration for drug discovery programs targeting CNS disorders or metabolic conditions associated with pyrrolidine-based pharmacophores [2].

Analytical Reference Standard for Chiral Purity Method Development

Given its well-defined (R)-configuration and the availability of batch-specific NMR, HPLC, and GC data from multiple vendors, this compound is suitable for use as a reference standard in developing chiral purity methods for related pharmaceutical intermediates. Its moderate LogP (2.21) and TPSA (46.33 Ų) make it amenable to standard reversed-phase HPLC conditions, while its primary amine enables derivatization for enhanced detection sensitivity .

Quote Request

Request a Quote for (R)-1-(4-(2-(Aminomethyl)pyrrolidin-1-YL)phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.